Sodium pivalate

Overview

Description

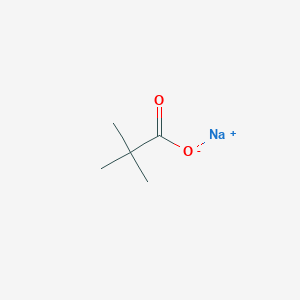

Sodium pivalate, also known as 2,2-dimethylpropanoic acid, sodium salt, is a chemical compound with the molecular formula C5H9NaO2 . It has an average mass of 124.114 Da and a monoisotopic mass of 124.050026 Da .

Molecular Structure Analysis

Sodium pivalate has a molecular formula of C5H9NaO2 . Its structure includes a sodium ion and a pivalate ion, which is a carboxylate ion derived from pivalic acid .

Chemical Reactions Analysis

Sodium pivalate is involved in various chemical reactions. For instance, it’s known that pivalate is a key component in the formation of certain prodrugs . Additionally, Sodium pivalate has been implicated in reactions affecting pyruvate metabolism .

Physical And Chemical Properties Analysis

Sodium pivalate is a white to almost white fine crystalline powder . It has a density of 0.965, a melting point of 35.5°C, and a boiling point of 166.2°C at 760mmHg . It is very soluble in ethanol and ethyl ether, and it has a solubility of 2.17X10+4 mg/L in water at 20°C .

Scientific Research Applications

Cardiovascular Research

Sodium pivalate has been used in cardiovascular research, particularly in studies related to cardiac functionality and mitochondrial energy metabolism . For instance, a study investigated the effects of short-term sodium pivalate administration on cardiac functionality and mitochondrial energy metabolism . The study found that short-term administration of a high dose of sodium pivalate impairs cardiac mitochondrial energy metabolism without depressing cardiac function during ischemia–reperfusion injury .

Pharmaceutical Research

Sodium pivalate is often used in pharmaceutical research due to its role in enhancing the intestinal absorption of certain oral antibiotics . The pivalate moiety of some oral antibiotics, such as pivampicillin, pivmecillinam, and cefditoren pivoxil, enhances their intestinal absorption .

Metabolic Research

Research has shown that sodium pivalate can affect metabolic processes. For example, it has been found to decrease tissue carnitine concentration, which could lead to impaired energy metabolism . This is particularly relevant in studies investigating the effects of certain drugs on metabolic processes .

Chemical Synthesis

Sodium pivalate is also used in chemical synthesis . Its properties make it a useful reagent in various chemical reactions .

Material Science

In the field of material science, sodium pivalate can be used in the synthesis of new materials . Its chemical structure allows it to interact with other compounds in unique ways, leading to the creation of novel materials .

Chromatography

Sodium pivalate can be used in chromatography, a method used in analytical chemistry for separating a mixture . It can act as a stationary phase or a mobile phase, depending on the specific requirements of the chromatographic process .

Mechanism of Action

- MRs are steroid receptors secreted by the adrenal cortex, essential for regulating various metabolic processes, including electrolyte balance .

- The binding results in genetic transcription of cellular DNA to messenger RNA, leading to downstream effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

Research on Sodium pivalate and related compounds is ongoing. For instance, studies have investigated the effects of short-term high-dose administration of Sodium pivalate on cardiac functionality and mitochondrial energy metabolism . Future research may continue to explore the potential applications and effects of Sodium pivalate in various fields.

properties

IUPAC Name |

sodium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRDNQOIQZOVQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-98-9 (Parent) | |

| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9073252 | |

| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pivalate | |

CAS RN |

1184-88-9 | |

| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

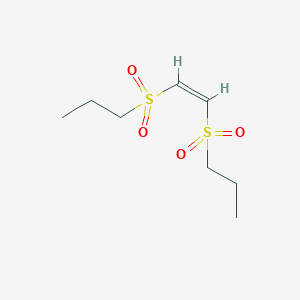

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)